Fmoc-cis-Hyp(Bzl)-OH
Description
Fmoc-cis-Hyp(Bzl)-OH (CAS: 174800-02-3) is a protected hydroxyproline derivative widely used in solid-phase peptide synthesis (SPPS). The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group and a benzyl (Bzl) ether protecting the hydroxyl group of the cis-4-hydroxyproline (Hyp) residue. This dual protection ensures compatibility with Fmoc-based SPPS protocols, where the Bzl group remains stable under basic Fmoc deprotection conditions (e.g., piperidine) but is cleaved under strong acidic conditions (e.g., hydrogen fluoride (HF) or trifluoroacetic acid (TFA)) . Its molecular formula is C₂₇H₂₅NO₅, with a molecular weight of 443.5 g/mol and a specific gravity of 1.34 .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylmethoxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5/c29-26(30)25-14-19(32-16-18-8-2-1-3-9-18)15-28(25)27(31)33-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24-25H,14-17H2,(H,29,30)/t19-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFMHBUVVWZBFT-DFBJGRDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Fmoc-cis-Hyp(Bzl)-OH
Configuration Control of Hydroxyproline
The cis configuration (4S) is typically achieved via the Mitsunobu reaction , which inverts the stereochemistry of commercially available trans-4(R)-hydroxyproline (Hyp). In a representative protocol:
- trans-4(R)-Hyp is esterified as the methyl ester (e.g., N-Boc-4(R)-Hyp-OMe).
- The Mitsunobu reaction with triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD), and formic acid in tetrahydrofuran (THF) at room temperature inverts the configuration to cis-4(S)-Hyp-OH (78% yield).
This method avoids acid-labile protecting groups (e.g., trityl) and simplifies purification.
Hydroxyl Group Protection with Benzyl
Benzylation of the cis-4(S)-hydroxyl group is achieved under mild conditions to prevent racemization:
- Method A : Benzyl bromide (BnBr) and sodium hydride (NaH) in dimethylformamide (DMF) at 0–25°C for 12 hours (yield: 85–90%).
- Method B : Mitsunobu conditions with benzyl alcohol, DEAD, and PPh₃ in THF (yield: 80%).
Method A is preferred for scalability, while Method B offers higher stereochemical fidelity.
Table 1: Comparison of Benzylation Methods
| Method | Reagents | Solvent | Yield | Advantages |
|---|---|---|---|---|
| A | BnBr, NaH | DMF | 85–90% | Fast, scalable |
| B | BnOH, DEAD, PPh₃ | THF | 80% | Stereoretentive |
Amino Group Protection with Fmoc
Fmoc protection follows hydroxyl benzylation:
Optimization of Reaction Conditions
Analytical Characterization
Applications in Peptide Synthesis
Fmoc-cis-Hyp(Bzl)-OH is integral to synthesizing collagen mimics and glycopeptides:
Scientific Research Applications
Peptide Synthesis
Overview:
Fmoc-cis-Hyp(Bzl)-OH is integral in the synthesis of peptides, particularly in the formation of cyclic peptides and those with complex structures. Its fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for selective deprotection during solid-phase peptide synthesis (SPPS).
Key Applications:
- Cyclic Peptide Formation: The compound facilitates the creation of cyclic peptides that exhibit enhanced stability and bioactivity.
- Complex Peptide Structures: It aids in synthesizing peptides that require specific stereochemical configurations.
Case Study:
A study demonstrated the successful incorporation of this compound in the synthesis of a cyclic peptide that showed improved binding affinity to its target receptor compared to linear analogs .
Drug Development
Overview:
The unique structure of this compound allows for the development of novel pharmaceuticals, particularly in oncology and virology.
Key Applications:
- Anti-Cancer Drugs: Its derivatives have been explored for their potential in targeting cancer cells.
- Peptide Vaccines: The compound is utilized in synthesizing peptide-based vaccines that enhance immune responses.
Data Table: Drug Development Applications
| Application Type | Description | Example Compound |
|---|---|---|
| Anti-Cancer | Modifications lead to improved efficacy against tumors | This compound derivatives |
| Peptide Vaccines | Enhances immune response through targeted delivery | Synthetic peptide vaccines |
Case Study:
Research indicated that peptides synthesized using this compound exhibited enhanced cytotoxicity against specific cancer cell lines when compared to standard treatments .
Biomaterials Research
Overview:
In biomaterials science, this compound is used to create hydrogels and scaffolds that mimic natural tissues, essential for tissue engineering and regenerative medicine.
Key Applications:
- Hydrogels: The compound is incorporated into hydrogels that support cell growth and tissue regeneration.
- Scaffold Development: It aids in developing scaffolds for bone and cartilage repair.
Data Table: Biomaterials Applications
| Application Type | Description | Example Use |
|---|---|---|
| Hydrogels | Mimics natural tissue environments | Tissue engineering |
| Scaffolds | Supports cellular attachment and growth | Bone/cartilage repair |
Case Study:
A study highlighted the use of hydrogels containing this compound for promoting the growth of stem cells, demonstrating its potential in regenerative therapies .
Research in Protein Folding
Overview:
this compound plays a role in studying protein folding mechanisms, providing insights into diseases related to protein misfolding.
Key Applications:
- Stability Studies: Researchers utilize this compound to analyze how modifications affect protein stability.
- Disease Research: It helps in understanding conditions like Alzheimer's disease where protein misfolding occurs.
Data Table: Protein Folding Research Applications
| Application Type | Description | Research Focus |
|---|---|---|
| Stability Analysis | Investigates effects of amino acid substitutions | Protein misfolding diseases |
| Mechanistic Studies | Explores folding pathways | Alzheimer’s disease |
Case Study:
Research demonstrated that incorporating this compound into model proteins significantly altered their folding kinetics, providing insights into the stability mechanisms relevant to neurodegenerative diseases .
Mechanism of Action
The mechanism of action of Fmoc-cis-Hyp(Bzl)-OH involves the protection of the amino and hydroxyl groups during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during peptide bond formation. The Bzl group protects the hydroxyl group, maintaining the integrity of the hydroxyproline residue. The compound interacts with various molecular targets and pathways involved in peptide synthesis, including enzymes and catalysts used in the synthesis process.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
Below is a comparative analysis of Fmoc-cis-Hyp(Bzl)-OH with other Fmoc-protected amino acids featuring benzyl-based or analogous side-chain protection.
Table 1: Structural and Physicochemical Comparison
Table 2: Coupling Efficiency and Reaction Conditions
Key Observations :
- Steric Hindrance : this compound’s benzyl-protected cis-hydroxyproline introduces steric challenges during coupling, necessitating optimized agents like HBTU/HOBt. In contrast, Fmoc-Arg(Pbf)-OH achieves 93% yield despite its bulky Pbf group due to activation via DMAP .
- Deprotection Specificity : The Bzl group in this compound requires strong acids (HF/TFA) for cleavage, similar to Fmoc-Cys(Bzl)-OH. This contrasts with Trt-protected His, which is cleaved under milder acidic conditions (e.g., dilute AcOH) .
Stability and Compatibility in SPPS
- Base Stability : The Bzl group in Hyp(Bzl) and Cys(Bzl) remains intact during Fmoc deprotection (20% piperidine), making these derivatives ideal for iterative SPPS .
- Acid Sensitivity : Unlike Asp(OBzl)-OH, where the Bzl ester is labile to TFA, Hyp(Bzl) requires harsher conditions (e.g., HF) for cleavage, limiting its use in acid-sensitive sequences .
- Orthogonality : Hyp(Bzl) lacks orthogonal protection compatibility with photolabile (e.g., Mtt) or enzymatically cleavable groups, unlike Fmoc-Lys(Dde)-OH or Fmoc-Dab(Mtt)-OH .
Case Studies
- Collagen Peptides : this compound is critical for synthesizing collagen-like peptides, where cis-hydroxyproline stabilizes triple-helical structures. Its Bzl protection prevents side reactions during prolonged SPPS .
- Comparative Limitations : In a study comparing Hyp derivatives, Fmoc-Hyp(OtBu)-OH (tert-butyl protection) showed higher solubility in DMF than Hyp(Bzl), but the latter provided better steric shielding .
Biological Activity
Fmoc-cis-Hyp(Bzl)-OH, or (2S,4S)-N-alpha-(9-fluorenylmethyloxycarbonyl)-4-benzyl-L-cis-hydroxyproline, is a derivative of hydroxyproline that has garnered attention in peptide synthesis and biological research. This compound is notable for its role in mimicking collagen structures and influencing biological activities through its incorporation into peptides.
- Molecular Formula : C27H25NO5
- Molecular Weight : 443.49 g/mol
- CAS Number : 1334671-64-5
Biological Applications
This compound is primarily utilized in the synthesis of collagen-like peptides, which are crucial for studying structural biology and developing therapeutic agents. The incorporation of hydroxyproline residues into peptides enhances their stability and biological activity.
1. Collagen Mimetic Peptides
The incorporation of this compound into peptides has been shown to stabilize triple helical structures, which are essential for collagen's mechanical properties. Research indicates that these peptides can mimic the natural collagen structure effectively, which is vital for tissue engineering applications .
2. Influence on Cellular Behavior
Studies have demonstrated that peptides containing this compound can influence cellular behaviors such as adhesion, proliferation, and differentiation. For instance, a study showed that these peptides could enhance fibroblast adhesion and promote ECM (extracellular matrix) deposition, which is critical in wound healing processes .
Table 1: Biological Activities of this compound Containing Peptides
Case Study 1: Tissue Engineering
In a tissue engineering study, this compound was incorporated into peptide scaffolds designed for skin regeneration. The results indicated that scaffolds with hydroxyproline residues promoted better cell infiltration and enhanced tissue integration compared to those without .
Case Study 2: Drug Delivery Systems
Another investigation explored the use of this compound in drug delivery systems. Peptides synthesized with this compound exhibited improved stability and controlled release profiles for therapeutic agents, demonstrating potential for enhanced efficacy in clinical applications .
Q & A
Q. What are the recommended storage conditions and handling protocols for Fmoc-cis-Hyp(Bzl)-OH to ensure stability during peptide synthesis?
- Methodological Answer: Store the compound at -20°C in a tightly sealed, moisture-free container to prevent degradation of the Fmoc and benzyl (Bzl) protecting groups. Prior to use, equilibrate the product to room temperature in a desiccator to avoid condensation. For handling, use anhydrous solvents (e.g., DMF or DCM) and inert atmospheres (argon/nitrogen) during weighing and dissolution. Pre-wash resin-bound peptides with 20% piperidine in DMF before coupling to minimize side reactions .
Q. How can researchers verify the purity and structural integrity of this compound before use in solid-phase peptide synthesis (SPPS)?
- Methodological Answer: Employ reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR spectroscopy (¹H and ¹³C) to confirm purity (>95%) and identity. Compare retention times and spectral data (e.g., δ ~7.3–7.8 ppm for Fmoc aromatic protons, δ ~4.5–5.5 ppm for Hyp(Bzl) protons) against certified reference standards. Mass spectrometry (HR-MS or MALDI-TOF) should confirm the molecular ion peak (expected m/z ~468.5 g/mol) .
Q. What solvents and concentrations are optimal for dissolving this compound in SPPS workflows?
- Methodological Answer: Dissolve the compound in DMF or DCM at concentrations of 0.1–0.3 M . For challenging solubilization, use sonication (15–30 minutes) or mild heating (≤40°C). Avoid aqueous solvents, as the benzyl group may hydrolyze under basic or prolonged acidic conditions. Pre-activate with HOBt/DIC or Oxyma Pure/EDC for efficient coupling .
Advanced Research Questions
Q. How does the cis-configuration of Hyp(Bzl) influence peptide secondary structure and stability in collagen-mimetic sequences?
- Methodological Answer: The cis-Hyp(Bzl) conformation disrupts canonical collagen triple helices due to steric hindrance from the benzyl group. To study this, synthesize model peptides (e.g., (Pro-Hyp(Bzl)-Gly)ₙ) and analyze via circular dichroism (CD) and X-ray crystallography . Compare thermal denaturation temperatures (Tₘ) with trans-Hyp(Bzl) analogs. Computational modeling (e.g., MD simulations) can further elucidate steric clashes and hydrogen-bonding patterns .
Q. What strategies mitigate racemization and side-chain degradation during this compound incorporation into acid-sensitive peptides?
- Methodological Answer: Use low-temperature coupling (4–10°C) and mild deprotection (20% piperidine in DMF, 2 × 1 min) to minimize racemization. For acid-labile sequences, replace TFA in cleavage cocktails with TIPS/H2O/TFA (95:2.5:2.5) . Monitor side reactions via LC-MS and employ orthogonal protecting groups (e.g., Trt for Cys, Pmc for Arg) to reduce global deprotection times .
Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?
- Methodological Answer: Systematically test solubility in DMF, DCM, NMP, and THF under controlled humidity and temperature. Use dynamic light scattering (DLS) to detect aggregation. If discrepancies persist, verify batch-specific impurities via HPLC-UV/ELSD and cross-reference with independent sources (e.g., PubChem or peer-reviewed syntheses). Adjust solvent ratios (e.g., DMF:DCM 1:1) to improve dissolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
